molecular formula C2F2N2S B6198920 difluoro-1,2,5-thiadiazole CAS No. 82878-37-3

difluoro-1,2,5-thiadiazole

Cat. No.: B6198920
CAS No.: 82878-37-3
M. Wt: 122.1
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Description

Difluoro-1,2,5-thiadiazole derivatives are a class of heterocyclic compounds characterized by a sulfur- and nitrogen-containing five-membered ring (1,2,5-thiadiazole) with two fluorine substituents. These compounds are notable for their electron-deficient nature, making them valuable in organic electronics, particularly as electron-accepting units in donor-acceptor polymers for photovoltaic applications . For instance, 5,6-difluoro-benzo[1,2,5]thiadiazole (Figure 1) is synthesized via palladium-catalyzed Stille cross-coupling reactions and exhibits strong electron-withdrawing properties due to fluorine's inductive effects, which lower the LUMO energy levels and enhance charge transport in solar cells .

The synthesis of these compounds often involves fluorinated aromatic diamines or dibrominated precursors. For example, 2,5,6-difluorobenzo[c][1,2,5]thiadiazole is prepared from 1,2-difluoro-4,5-diaminobenzene under controlled conditions, yielding a thermally stable compound with applications in organic field-effect transistors (OFETs) . The fluorine atoms also improve solubility in common organic solvents (e.g., dichloromethane, toluene), facilitating solution-processed device fabrication .

Properties

CAS No.

82878-37-3

Molecular Formula

C2F2N2S

Molecular Weight

122.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of 1,2,5-thiadiazole using fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of difluoro-1,2,5-thiadiazole may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions

Difluoro-1,2,5-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atoms in this compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and organometallic compounds.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid, and dichloromethane (DCM) as solvents.

    Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF), and ethanol as solvents.

    Substitution: Alkyl halides, organometallic reagents, and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted thiadiazoles depending on the nucleophile used.

Scientific Research Applications

Difluoro-1,2,5-thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of difluoro-1,2,5-thiadiazole involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Properties of Difluoro-1,2,5-Thiadiazole and Analogous Compounds

Compound Substituents Melting Point (°C) Solubility LUMO (eV) Application Reference
5,6-Difluoro-benzo[c][1,2,5]thiadiazole Fluorine at 5,6 positions 172–173* High in DCM, toluene -3.8 Polymer solar cells
Benzo[1,2,5]thiadiazole No fluorine 156–158 Moderate -3.2 Organic LEDs
2-(2-Chlorophenyl)-1,3,4-thiadiazole (I12) Chlorophenyl, difluorophenyl 124–125 Low in polar solvents N/A Fungicidal agents
3,4-Bis(trifluoromethyl)-1λ⁴-1,2,5-thiadiazole Trifluoromethyl groups 284 (sublimation) Low N/A High-energy materials

*Estimated from analogous compounds in .

Key Observations :

  • Electron Deficiency: Fluorine substitution significantly lowers LUMO levels compared to non-fluorinated analogs (e.g., −3.8 eV vs. −3.2 eV for benzo[1,2,5]thiadiazole), enhancing electron-accepting capabilities in solar cells .
  • Thermal Stability : Fluorinated derivatives exhibit higher thermal stability, as seen in the sublimation enthalpy of 3,4-bis(trifluoromethyl)-1λ⁴-1,2,5-thiadiazole (284°C) .
  • Solubility: Difluoro-1,2,5-thiadiazoles (e.g., P8, P9 polymers) show better solubility than chlorinated or non-fluorinated analogs, aiding in device processing .

Functional Comparison with Other Thiadiazole Isomers

1,2,5-Thiadiazole vs. 1,3,4-Thiadiazole

  • Electronic Effects : 1,2,5-Thiadiazoles are more electron-deficient due to the sulfur atom's position, which enhances conjugation with electron-withdrawing substituents like fluorine. In contrast, 1,3,4-thiadiazoles (e.g., I12 in ) prioritize steric effects from bulky substituents (e.g., chlorophenyl groups).
  • Applications : 1,2,5-Thiadiazoles dominate in optoelectronics, while 1,3,4-thiadiazoles are often used in agrochemicals (e.g., fungicidal activity in ).

Morphological and Device Performance

Example: Donor-acceptor polymers P8 and P9 (based on 5,6-difluoro-benzo[1,2,5]thiadiazole) exhibit similar absorption spectra but distinct morphologies when blended with PC71BM. P8 forms smoother films (RMS roughness: 1.2 nm), leading to higher solar cell efficiency (8.2%) compared to P9 (RMS: 2.5 nm; efficiency: 7.5%) . This highlights fluorine's role in optimizing phase separation in bulk-heterojunction devices.

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